molecular formula C14H11FO2 B1532492 4-(4-Fluoro-3-methylphenyl)benzoic acid CAS No. 885964-08-9

4-(4-Fluoro-3-methylphenyl)benzoic acid

Cat. No. B1532492
M. Wt: 230.23 g/mol
InChI Key: VHCGFUUYMSWCTC-UHFFFAOYSA-N
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Description

“4-(4-Fluoro-3-methylphenyl)benzoic acid” is a chemical compound with the linear formula C14H11FO2 . It has a molecular weight of 230.24 and its IUPAC name is 4’-fluoro-3’-methyl[1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “4-(4-Fluoro-3-methylphenyl)benzoic acid” consists of a biphenyl group (two connected phenyl rings) with a carboxylic acid (-COOH) group attached to one of the phenyl rings. One of the phenyl rings also has a fluorine atom and a methyl group attached to it .


Physical And Chemical Properties Analysis

“4-(4-Fluoro-3-methylphenyl)benzoic acid” is a solid at room temperature . It has a molecular weight of 230.24 and its IUPAC name is 4’-fluoro-3’-methyl[1,1’-biphenyl]-4-carboxylic acid .

Scientific Research Applications

Organic Synthesis and Catalysis

4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid have been identified as recyclable hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. Their reactivity is comparable to dichloroiodobenzene, with the advantage that their reduced forms can be easily separated and reused, showcasing a sustainable approach in organic synthesis (Yusubov, Drygunova, & Zhdankin, 2004).

Material Science and Polymer Chemistry

Aryl carboxylic acid-functionalized polystyrene was used to prepare rare earth metal complexes exhibiting strong fluorescence emission due to an "Antenna Effect." This research signifies the role of benzoic acid derivatives in developing materials with potential applications in optoelectronics and sensing (Gao, Fang, & Men, 2012).

Fluorescence and Sensing

The fluorescence properties of fluorescein derivatives, controlled by photoinduced electron transfer (PET) from the benzoic acid moiety, were studied to design sensitive fluorescence probes for biomolecule detection. This highlights the importance of benzoic acid derivatives in creating highly efficient fluorescence-based sensors (Tanaka, Miura, Umezawa, Urano, Kikuchi, Higuchi, & Nagano, 2001).

Environmental and Health Sciences

Benzoic acid and its derivatives are widely used as preservatives and flavoring agents, raising concerns about human exposure and potential health effects. A comprehensive review covers the occurrence, uses, metabolism, and controversy surrounding these compounds, emphasizing the need for understanding their environmental and health impacts (del Olmo, Calzada, & Nuñez, 2017).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCGFUUYMSWCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680141
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methylphenyl)benzoic acid

CAS RN

885964-08-9
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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